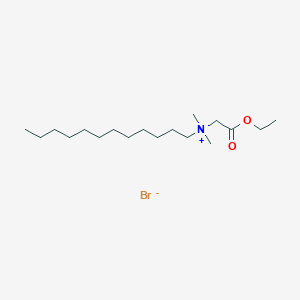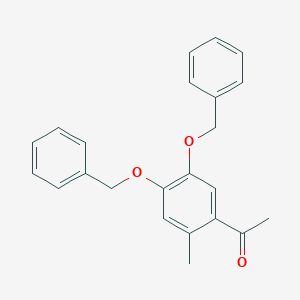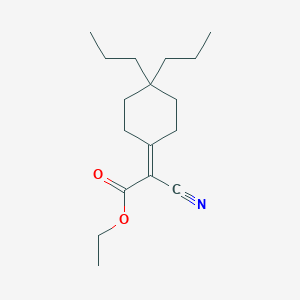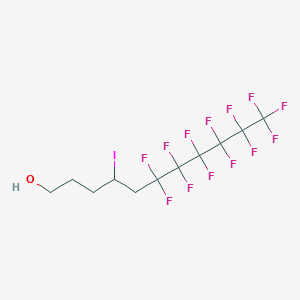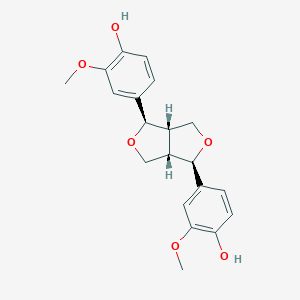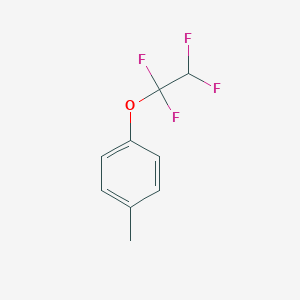
4-(1,1,2,2-Tetrafluoroethoxy)toluene
Übersicht
Beschreibung
4-(1,1,2,2-Tetrafluoroethoxy)toluene, also known as HFE-894C, is a chemical compound with the CAS Number: 1737-11-7 . It has a molecular weight of 208.16 . This compound is typically in liquid form at ambient temperature . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular formula of 4-(1,1,2,2-Tetrafluoroethoxy)toluene is C9H8F4O . The InChI code is InChI=1S/C9H8F4O/c1-6-2-4-7 (5-3-6)14-9 (12,13)8 (10)11/h2-5,8H,1H3 . The canonical SMILES representation is CC1=CC=C (C=C1)OC (C (F)F) (F)F .Physical And Chemical Properties Analysis
4-(1,1,2,2-Tetrafluoroethoxy)toluene has a melting point of 61.5°C and a density of 1.25 . It is a liquid at ambient temperature . The compound has a molecular weight of 208.15 g/mol . Its exact mass and monoisotopic mass are 208.05112752 g/mol . It has a topological polar surface area of 9.2 Ų .Wissenschaftliche Forschungsanwendungen
Aromatic Hydroxylation Catalysis
Toluene 4-monooxygenase, a diiron enzyme complex, catalyzes the hydroxylation of toluene to produce p-cresol with high regioselectivity. It is active in cosolvent systems, including toluene and other solvents, maintaining regioselectivity comparable to aqueous reactions. This property is instrumental in the oxidation of polycyclic aromatic hydrocarbons not easily oxidized in aqueous buffers. However, there is observed instability and uncoupling in longer reactions, indicating a need for more stable enzyme complexes for broader applicability in nonaqueous media (Oppenheim et al., 2001).
Spectroscopic Properties in Solutions
The spectroscopic properties of organic chromophore 4-naphthoyloxy-1-methoxy-2,2,6,6-tetramethylpiperidine (NfO-TEMPO-Me) in toluene solution were explored using a computational approach. This study combined classical dynamic sampling with quantum mechanical descriptions, highlighting the importance of detailed conformational sampling in solutions for accurate photophysical property descriptions (De Mitri et al., 2013).
Chemical Synthesis and Stereochemistry
4-(Difluoroiodo)toluene-induced reactions were studied for the stereoselective synthesis of (E)-β-Halogenovinyl(aryl)-λ3-iodanes. This research highlights the potential of internal alkynes in synthesizing tetrasubstituted β-halovinyl-λ3-iodanes with defined stereochemistry, important in organic synthesis and pharmaceutical development (Ochiai et al., 2007).
Luminescence and Vapochromism
Research into the luminescence response of solid-state polynuclear copper(I) iodide materials indicated that exposure to toluene affects the emission properties of these materials. This discovery is significant for developing new materials with potential applications in sensing and display technologies (Cariati et al., 1998).
Enhanced Magnetic Properties
Studies on meso-tetrakis(4-halophenyl)porphinatomanganese(III) tetracyanoethenide in toluene solvates revealed unique magnetic properties. This research provides insights into the design of magnetic materials with potential applications in data storage and spintronics (Rittenberg & Miller, 1999).
Safety And Hazards
Safety data sheets suggest that dust formation should be avoided and that breathing in mist, gas, or vapours should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed . In the event of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Eigenschaften
IUPAC Name |
1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-6-2-4-7(5-3-6)14-9(12,13)8(10)11/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACIXOPZIXUAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169644 | |
| Record name | alpha,alpha,beta,beta-Tetrafluoro-p-methylphenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,2,2-Tetrafluoroethoxy)toluene | |
CAS RN |
1737-11-7 | |
| Record name | 1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1737-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha,beta,beta-Tetrafluoro-p-methylphenetole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha,alpha,beta,beta-Tetrafluoro-p-methylphenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,β,β-tetrafluoro-p-methylphenetole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

